![molecular formula C12H18N2O B7509171 1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7509171.png)
1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one, also known as Alpha-Pyrrolidinopropiophenone (α-PPP), is a synthetic stimulant drug that belongs to the cathinone class. It is a white crystalline powder that is soluble in water and has a chemical formula of C13H17NO. α-PPP is a psychoactive substance that has been found to have effects similar to amphetamines and cocaine. The purpose of
Mechanism of Action
The mechanism of action of α-PPP is similar to that of other stimulant drugs. It works by increasing the release of dopamine and norepinephrine in the brain, which leads to increased alertness, energy, and euphoria. It also works by blocking the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects:
α-PPP has been found to have a number of biochemical and physiological effects. It can increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and muscle tension. α-PPP has been found to have effects on the immune system, including the activation of immune cells and the production of cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using α-PPP in lab experiments is that it is a synthetic substance, which allows for greater control over the purity and concentration of the substance. However, one limitation is that it is a psychoactive substance, which can lead to ethical concerns and safety issues.
Future Directions
There are a number of future directions for research on α-PPP. One area of interest is the development of new synthetic cathinones with improved pharmacological properties. Another area of interest is the investigation of the effects of α-PPP on different neurotransmitter systems and brain regions. Additionally, there is a need for further research on the long-term effects of α-PPP use and its potential for addiction.
Synthesis Methods
α-PPP can be synthesized through a variety of methods, including the Leuckart reaction, the Friedel-Crafts acylation reaction, and the reductive amination reaction. The Leuckart reaction involves the reaction of phenylacetone with ammonium formate and formic acid, followed by the addition of pyrrolidine. The Friedel-Crafts acylation reaction involves the reaction of benzene with propionyl chloride, followed by the addition of pyrrolidine. The reductive amination reaction involves the reaction of phenylacetone with ammonia and sodium cyanoborohydride, followed by the addition of pyrrolidine.
Scientific Research Applications
α-PPP has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties and can increase dopamine and norepinephrine levels in the brain. It has also been found to have anxiogenic effects and can increase anxiety in animals. α-PPP has been used in studies to investigate the effects of stimulant drugs on behavior and cognition.
properties
IUPAC Name |
1-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-12(15)14-9-5-7-11(14)10-6-4-8-13(10)2/h4,6,8,11H,3,5,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPCKDYNQGWKCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC1C2=CC=CN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.